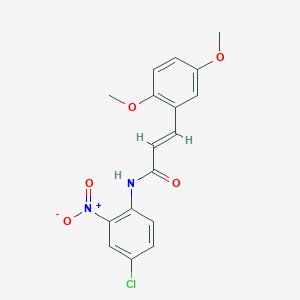
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as CNDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNDA is a synthetic compound that is used as a tool to study the biological processes in cells.
Mechanism of Action
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide works by binding to specific biomolecules in cells, such as proteins and lipids, and emitting fluorescence when excited by light. This allows researchers to visualize and track the movement and distribution of these biomolecules in live cells. This compound is also able to cross the cell membrane and enter the cytoplasm and nucleus, making it a valuable tool for studying intracellular processes.
Biochemical and physiological effects:
This compound is not known to have any direct biochemical or physiological effects on cells. It is a non-toxic compound that does not interfere with the normal functioning of cells. However, its fluorescence properties can be used to monitor changes in cellular processes, such as protein-protein interactions, enzyme activity, and intracellular signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is its ability to label and track biomolecules in live cells without affecting their normal functioning. It is also a highly sensitive probe that can detect low concentrations of biomolecules. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its fluorescence properties can be affected by pH and other environmental factors, which can lead to inaccurate results.
Future Directions
There are several future directions for research involving N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound that have improved solubility and stability. Another area of research is the use of this compound to study the interactions between biomolecules and drugs, which could lead to the development of new therapeutic agents. Additionally, this compound could be used to study the role of specific biomolecules in disease processes, which could lead to the development of new diagnostic and treatment strategies.
Synthesis Methods
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is synthesized by reacting 4-chloro-2-nitroaniline with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow crystalline product with a high yield.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is widely used as a fluorescent probe to study the biological processes in cells. It is used to label and track proteins, lipids, and other biomolecules in live cells. This compound is also used to study the cellular uptake and distribution of drugs and other molecules. Additionally, this compound can be used as a tool to investigate the mechanism of action of various drugs and to study the signaling pathways involved in cellular processes.
properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-13-5-7-16(25-2)11(9-13)3-8-17(21)19-14-6-4-12(18)10-15(14)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXJQSXLDXIOL-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5429497.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)


![N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5429548.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)